molecular formula C5H10ClNO2S B2527886 2-(3-aminothietan-3-yl)acetic acid hydrochloride CAS No. 2377036-24-1

2-(3-aminothietan-3-yl)acetic acid hydrochloride

Cat. No.: B2527886
CAS No.: 2377036-24-1
M. Wt: 183.65
InChI Key: NOLZNDYFYXUPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-aminothietan-3-yl)acetic acid hydrochloride is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminothietan-3-yl)acetic acid hydrochloride typically involves the formation of the thietane ring followed by the introduction of the amino and acetic acid groups. One common method involves the reaction of a suitable thiirane precursor with an amine under acidic conditions to form the thietane ring. The resulting intermediate is then reacted with chloroacetic acid to introduce the acetic acid group, followed by purification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminothietan-3-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the thietane ring itself.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino group.

Scientific Research Applications

2.1. Medicinal Chemistry

The compound has shown potential in various therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of thietan compounds exhibit significant antimicrobial properties. Studies have demonstrated that modifications to the thietan structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Preliminary studies suggest that 2-(3-aminothietan-3-yl)acetic acid hydrochloride may possess anticancer activity. In vitro assays have reported cytotoxic effects on human tumor cell lines, indicating its potential as a lead compound for developing new anticancer agents .

2.2. Neuropharmacology

The compound's structural attributes suggest possible interactions with neurotransmitter systems:

  • Neuroprotective Effects : There is emerging evidence that thietan derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter release or inhibition of neuroinflammatory pathways. This positions this compound as a candidate for further investigation in neurodegenerative diseases .

3.1. Synthesis and Characterization

Various synthesis methods have been explored to produce this compound efficiently:

Synthesis MethodKey ReagentsYield (%)Reference
Thiourea ReactionThiourea, Acetic Anhydride85%
Hydrolysis ProcessEthyl (2-amino-thiazol-4-yl)-acetate90%

These methods highlight the compound's synthetic versatility and the potential for large-scale production.

3.2. Biological Evaluation

In a study assessing the biological activities of thietan derivatives, this compound was evaluated for its cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)15.72
HeLa (Cervical Cancer)20.68

These findings support the hypothesis that this compound may serve as a basis for developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of 2-(3-aminothietan-3-yl)acetic acid hydrochloride involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the thietane ring can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-aminothietan-3-yl)acetic acid hydrochloride is unique due to the presence of the thietane ring, which is less common compared to other sulfur-containing heterocycles like thiazoles or thiophenes. This unique structure can impart different chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(3-Aminothietan-3-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, biological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5H9NO3S
  • SMILES Notation : C1CC(SC1)(CC(=O)O)N
  • InChIKey : JWDQOMXRJMVQIQ-UHFFFAOYSA-N

This compound features a thietane ring, which is significant for its biological interactions.

Research indicates that compounds with similar structures can act on various biological targets, including enzymes and receptors. The thietane moiety may enhance binding affinity to specific proteins, influencing pathways related to inflammation and cellular proliferation.

1. Antimicrobial Activity

Studies have shown that thietane derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 3.12 μg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae . While specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.

2. Cytotoxicity

Cytotoxic effects have been observed in related compounds, particularly in cancer cell lines. For example, derivatives of thiazolidinone showed low antiproliferative activity against HepG2 cells . This suggests that this compound may also possess cytotoxic properties, warranting further investigation.

3. Enzyme Inhibition

The compound may inhibit key enzymes involved in metabolic pathways. Aldose reductase inhibitors, for example, are crucial in managing diabetic complications . While specific inhibition data for this compound is not yet available, its structural characteristics align with known inhibitors.

Study 1: Antimicrobial Efficacy

A study isolated bioactive compounds from Colocasia species and evaluated their antimicrobial activity using the disc diffusion method. The isolated compounds showed promising zones of inhibition against various pathogens . This highlights the potential for further exploration of thietane derivatives in antimicrobial applications.

Study 2: Analgesic and Anti-inflammatory Properties

In vivo tests on related compounds demonstrated significant analgesic effects in acetic acid-induced writhing tests and anti-inflammatory actions in formalin-induced models . These findings suggest that this compound could be investigated for similar therapeutic applications.

Research Findings Summary

Biological ActivityRelated Compound FindingsPotential for this compound
AntimicrobialMIC = 3.12 μg/mLLikely effective based on structural similarities
CytotoxicityLow activity in HepG2Potential cytotoxic effects need exploration
Enzyme InhibitionAldose reductase inhibitors are effectivePossible inhibition based on structure
AnalgesicSignificant inhibition in writhing testsPotential analgesic properties require further study

Properties

IUPAC Name

2-(3-aminothietan-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c6-5(1-4(7)8)2-9-3-5;/h1-3,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLZNDYFYXUPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.